N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a complex structure that includes an isoindolinone moiety and a pyrazole ring, which are both significant in drug development due to their diverse pharmacological properties.
This compound is classified as a heterocyclic organic compound. It falls under the category of pyrazole derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties . The presence of the isoindolinone structure enhances its potential as a therapeutic agent.
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves several steps:
Technical details regarding reaction conditions (such as temperature and solvent choice) are critical for optimizing yield and purity .
The molecular formula of N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is . Its structure can be represented using various notations:
InChI=1S/C15H16N4O2/c20-14(19-15-17-7-3-8-18-15)11-6-9-16-13(10-11)21-12-4-1-2-5-12/h3,6-10,12H,1-2,4-5H2,(H,17,18,19,20)C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3These representations highlight the compound's complex heterocyclic framework .
The molecular weight is approximately 284.32 g/mol. The compound exhibits unique spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity .
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can participate in various chemical reactions:
Technical details regarding these reactions include optimal conditions such as pH levels and temperature to achieve desired outcomes .
The mechanism of action for N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is primarily linked to its interaction with biological targets:
Data from molecular docking studies suggest that this compound has a favorable binding affinity to certain biological targets, indicating its potential therapeutic efficacy .
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is expected to exhibit the following physical properties:
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for understanding its behavior in various environments .
N-(1,3-dioxoisoindolin-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has potential applications in several scientific fields:
Its diverse applications underscore the importance of further research into its biological activities and mechanisms .
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: